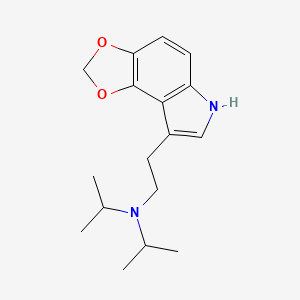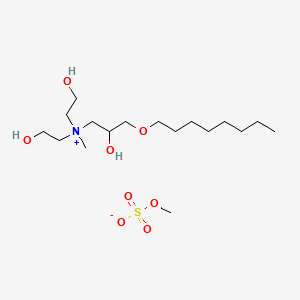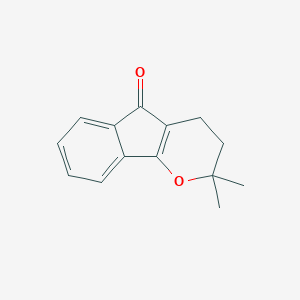
Perphenazine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perphenazine trihydrochloride is a phenothiazine derivative used primarily as an antipsychotic medication. It is known for its efficacy in treating schizophrenia and controlling severe nausea and vomiting. This compound works by blocking dopamine receptors in the brain, which helps to alleviate symptoms of psychosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perphenazine involves the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like toluene. The reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of perphenazine involves several steps, including side chain synthesis, condensation, and purification. The side chain synthesis is carried out using toluene and dimethylbenzene as solvents. The condensation reaction is followed by distillation, washing, pickling, alkali cleaning, and crystallization to obtain the crude product. The crude product is then purified using activated carbon and acetone, followed by crystallization and drying .
Análisis De Reacciones Químicas
Types of Reactions
Perphenazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: Perphenazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert perphenazine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Perphenazine trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and severe nausea.
Industry: Utilized in the development of antipsychotic medications and other therapeutic agents.
Mecanismo De Acción
Perphenazine trihydrochloride exerts its effects by blocking dopamine D1 and D2 receptors in the brain. This inhibition reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychosis. The compound also binds to alpha-adrenergic receptors, contributing to its antiemetic effects .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: A high-potency phenothiazine antipsychotic.
Thioridazine: A low-potency phenothiazine antipsychotic.
Uniqueness
Perphenazine trihydrochloride is unique due to its intermediate potency compared to other phenothiazines. It is more potent than chlorpromazine but less potent than fluphenazine. This balance makes it effective for treating a range of psychotic disorders while minimizing side effects .
Propiedades
Número CAS |
130-69-8 |
|---|---|
Fórmula molecular |
C21H29Cl4N3OS |
Peso molecular |
513.3 g/mol |
Nombre IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;trihydrochloride |
InChI |
InChI=1S/C21H26ClN3OS.3ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;;;/h1-2,4-7,16,26H,3,8-15H2;3*1H |
Clave InChI |
PRLOXOPQAYEASW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)

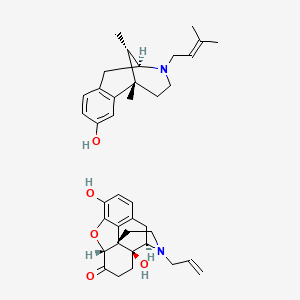
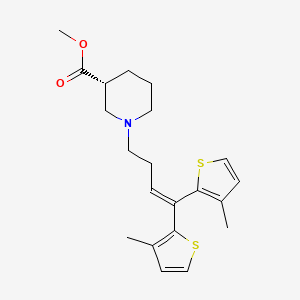


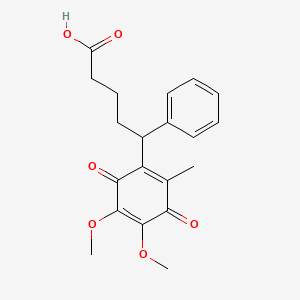

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
